Fosaprepitant - 172673-20-0

Fosaprepitant

Catalog Number: EVT-268648
CAS Number: 172673-20-0
Molecular Formula: C23H22F7N4O6P
Molecular Weight: 614.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fosaprepitant dimeglumine is a water-soluble, phosphorylated prodrug of Aprepitant [, ]. Classified as a substance P/neurokinin 1 (NK1) receptor antagonist [], it is administered intravenously and rapidly converted to Aprepitant in the body [, , , ]. This rapid conversion allows it to serve as an effective alternative to oral Aprepitant for specific research purposes [, , ].

Molecular Structure Analysis

While the provided papers do not offer detailed molecular structure analysis of Fosaprepitant, one paper mentions the use of X-ray powder diffraction with Cu-K alpha rays to determine the structure of a Fosaprepitant-meglumine crystal compound []. This method is commonly used to analyze the structural arrangement of atoms within a crystalline material [].

Details regarding specific chemical reactions involving Fosaprepitant are scarce in the provided literature. One study explored the stability of Fosaprepitant dimeglumine under various stress conditions, including thermal, hydrolysis, humidity, peroxide, and photolytic degradation []. This analysis aimed to identify potential degradation products and assess the stability of the compound under different conditions [].

Fosaprepitant exerts its effects by acting as an antagonist of the neurokinin 1 (NK1) receptor [, , , ]. This action is achieved through its rapid conversion to Aprepitant, the active NK1 receptor antagonist [, , , ]. By blocking NK1 receptors, both Fosaprepitant and Aprepitant interfere with the binding of Substance P, a neuropeptide involved in pain transmission and emesis [, , , , , ]. This mechanism is particularly relevant in the context of preventing chemotherapy-induced nausea and vomiting (CINV) [, , , ].

Physical and Chemical Properties Analysis

One study examined the physico-chemical stability of Fosaprepitant dimeglumine solutions prepared in various concentrations of sodium chloride (NaCl) at different storage temperatures and light conditions []. The study demonstrated that these solutions remained stable for varying periods, ranging from 7 to 15 days, depending on the specific conditions []. This information is valuable for determining appropriate storage and handling procedures for Fosaprepitant in research settings [].

Applications

Fosaprepitant is primarily investigated for its potential to prevent chemotherapy-induced nausea and vomiting (CINV) in various populations, including adults and pediatric patients [, , , , , , , , , , , , , , , , , , ]. Researchers are particularly interested in its efficacy as a single-dose intravenous alternative to the standard 3-day oral Aprepitant regimen [, , , , , , , , , , , ].

  • Neuromonitoring Compatibility: One study examined the potential interference of Fosaprepitant with intraoperative neuromonitoring techniques, such as electroencephalogram (EEG), transcranial motor evoked potential (TcMEP), and somatosensory evoked potential (SSEP) []. The study found no significant interference, suggesting that Fosaprepitant could be safely used in research involving these neuromonitoring modalities [].
  • Pain Management: Animal studies suggest that Fosaprepitant may enhance the antinociceptive effects of morphine and potentially mitigate morphine tolerance []. This finding opens up avenues for further research on Fosaprepitant's role in pain management strategies [].
  • Ocular Pain: Research indicates that topical application of Fosaprepitant can effectively reduce ocular surface pain in animal models []. This effect is attributed to its ability to decrease Substance P release and leukocyte infiltration in the cornea [].
  • Optimizing Dosage and Regimens: More research is needed to define the optimal dosage and administration schedules for Fosaprepitant in various research contexts [, , ].
  • Investigating New Applications: Given its mechanism of action, exploring the potential benefits of Fosaprepitant in other conditions involving Substance P and the NK1 receptor could be beneficial. This includes chronic pain conditions, inflammatory disorders, and psychiatric illnesses [].
  • Understanding Drug Interactions: Further research on potential drug interactions is crucial, particularly regarding the impact of Fosaprepitant on the metabolism and efficacy of other medications [, ].
  • Long-Term Effects: Investigating the long-term effects of Fosaprepitant, especially in the context of chronic conditions, will be essential to assess its safety and efficacy for extended use [].
  • Pediatric Use: While some studies have investigated Fosaprepitant in pediatric populations, more research is needed to establish clear safety and efficacy profiles, optimal dosing strategies, and long-term effects in children and adolescents [, , , ].

Aprepitant

  • Compound Description: Aprepitant is a selective, high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors. [, , , , , , , , , , , , , , , , , , , , , , ] It is used to prevent acute and delayed chemotherapy-induced nausea and vomiting (CINV) in patients receiving highly or moderately emetogenic chemotherapy. [, , , , , , , , , , , , , , , , , , , , , , ] Aprepitant is also used for the prevention of postoperative nausea and vomiting (PONV). [, , ]
  • Relevance: Aprepitant is the active metabolite of fosaprepitant. [, , , , , , , , , , , , , , , , , , , , , , ] Fosaprepitant is rapidly converted to aprepitant in the body after intravenous administration. [, , , , , , , , , , , , , , , , , , , , , , ] Due to the rapid conversion, fosaprepitant and aprepitant exhibit similar antiemetic effects. [, , , , , , , , , , , , , , , , , , , , , , ]

Dexamethasone

  • Compound Description: Dexamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. [, , , , , , , , , , , , , , ] It is commonly used as an antiemetic in combination with other agents, including fosaprepitant, for the prevention of CINV. [, , , , , , , , , , , , , , ] Dexamethasone is also used in the management of PONV. [, ]
  • Relevance: Dexamethasone is often co-administered with fosaprepitant in antiemetic regimens for both CINV and PONV. [, , , , , , , , , , , , , , ] This combination therapy enhances the overall antiemetic efficacy compared to either agent alone. [, , , , , , , , , , , , , , ]

Ondansetron

  • Compound Description: Ondansetron is a selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist with potent antiemetic properties. [, , , , , , , , , , , , , , , ] It is widely used in the prevention of both acute and delayed CINV. [, , , , , , , , , , , , , , , ] Ondansetron is also used in the management of PONV. [, ]
  • Relevance: Similar to dexamethasone, ondansetron is frequently administered in combination with fosaprepitant to provide comprehensive antiemetic coverage for CINV and PONV. [, , , , , , , , , , , , , , , ] This combination is based on the synergistic effect of targeting different pathways involved in nausea and vomiting. [, , , , , , , , , , , , , , , ]

Granisetron

  • Compound Description: Granisetron is another selective 5-HT3 receptor antagonist with antiemetic properties comparable to ondansetron. [, , , , , , , , , , , ] It is commonly used for the prevention of CINV, particularly in patients receiving highly emetogenic chemotherapy. [, , , , , , , , , , , ] Granisetron is also employed in the management of PONV. []
  • Relevance: Granisetron represents an alternative 5-HT3 receptor antagonist that can be used in combination with fosaprepitant for CINV and PONV prophylaxis. [, , , , , , , , , , , ] The choice between ondansetron and granisetron often depends on individual patient factors, institutional formularies, and clinician preference. [, , , , , , , , , , , ]

Palonosetron

  • Compound Description: Palonosetron is a second-generation 5-HT3 receptor antagonist with a longer half-life and potentially greater efficacy than first-generation agents like ondansetron. [, , , , , ] It is used for the prevention of both acute and delayed CINV, particularly in patients receiving highly emetogenic chemotherapy. [, , , , , ] Palonosetron is also used in the management of PONV. []
  • Relevance: Palonosetron represents a preferred 5-HT3 receptor antagonist to be used in combination with fosaprepitant for CINV and PONV prophylaxis due to its longer half-life and potentially enhanced efficacy. [, , , , , ]

Fosnetupitant

  • Compound Description: Fosnetupitant is a prodrug of netupitant, another NK1 receptor antagonist. [, ] It is available in a fixed-dose combination with palonosetron (as fosnetupitant/palonosetron) for the prevention of CINV. [, ]
  • Relevance: Fosnetupitant, similar to fosaprepitant, represents an intravenous prodrug of an NK1 receptor antagonist. [, ] The fixed-dose combination of fosnetupitant/palonosetron offers a single-dose option for CINV prophylaxis, simplifying the treatment regimen. [, ]

Netupitant

  • Compound Description: Netupitant is a highly selective and potent NK1 receptor antagonist. [, ] It is available in a fixed-dose combination with palonosetron (as netupitant/palonosetron) for the prevention of CINV. [, ]
  • Relevance: Netupitant, like aprepitant, belongs to the class of NK1 receptor antagonists and is structurally related to fosaprepitant. [, ] The fixed-dose combination of netupitant/palonosetron offers an oral single-dose option for CINV prophylaxis. [, ]

Casopitant

  • Compound Description: Casopitant is a selective NK1 receptor antagonist that was investigated for the prevention of CINV. []
  • Relevance: Casopitant is structurally related to aprepitant and fosaprepitant, sharing the same mechanism of action as NK1 receptor antagonists. []

Rolapitant

  • Compound Description: Rolapitant is a long-acting, selective NK1 receptor antagonist used for the prevention of CINV. [, , , , , ]
  • Relevance: Rolapitant represents an alternative NK1 receptor antagonist that could be used in similar clinical settings as fosaprepitant for preventing CINV. [, , , , , ]

Dimenhydrinate

  • Compound Description: Dimenhydrinate is an antihistamine with antiemetic properties. [, , ] It is commonly used as a rescue antiemetic for breakthrough nausea and vomiting. [, , ]
  • Relevance: Dimenhydrinate is often used as a rescue antiemetic in patients receiving fosaprepitant-based antiemetic regimens when breakthrough nausea or vomiting occurs. [, , ]

Promethazine

  • Compound Description: Promethazine is a phenothiazine derivative with antihistaminic, antiemetic, and sedative properties. [] It is sometimes used for the prevention and treatment of nausea and vomiting. []
  • Relevance: Promethazine may be considered as an adjunctive antiemetic in some clinical settings where fosaprepitant is used, but it is not typically part of the primary antiemetic regimen. []

Scopolamine

  • Compound Description: Scopolamine is an anticholinergic medication with antiemetic properties, primarily effective against motion sickness and PONV. [, ]
  • Relevance: Scopolamine may be used as part of a multimodal approach to prevent PONV in patients also receiving fosaprepitant, especially in surgical settings associated with a higher risk of PONV. [, ]

Methylprednisolone

  • Compound Description: Methylprednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties, also used for its antiemetic effects. []
  • Relevance: Methylprednisolone, similar to dexamethasone, represents a corticosteroid option that can be used in combination with fosaprepitant in antiemetic regimens. []

Midazolam

  • Compound Description: Midazolam is a short-acting benzodiazepine with sedative, anxiolytic, and amnestic properties. [] It is sometimes used for procedural sedation. []
  • Relevance: Midazolam is a substrate of the cytochrome P450 3A4 (CYP3A4) enzyme. [] Fosaprepitant is a weak inhibitor of CYP3A4, and co-administration with midazolam may increase midazolam exposure. []

Substance P

  • Compound Description: Substance P is a neuropeptide that plays a role in the transmission of pain signals and is involved in the emetic reflex pathway. []
  • Relevance: Fosaprepitant, through its active metabolite aprepitant, blocks the action of Substance P at NK1 receptors, thereby inhibiting the emetic reflex and preventing nausea and vomiting. []

References:1. 2. 3. 4. 5. 6. 7. 8. 9. 10. 11. 12. 13. 14. 15. 16. 17. 18. 19. 20. 21. 22. 23.

Properties

CAS Number

172673-20-0

Product Name

Fosaprepitant

IUPAC Name

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid

Molecular Formula

C23H22F7N4O6P

Molecular Weight

614.4 g/mol

InChI

InChI=1S/C23H22F7N4O6P/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38)/t12-,19+,20-/m1/s1

InChI Key

BARDROPHSZEBKC-OITMNORJSA-N

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO

Synonyms

Fosaprepitant; L-758298; L 758298; L758298; MK0517; MK 0517; MK-0517;

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.